molecular formula C18H19NO B1293282 4'-Azetidinomethyl-3-methylbenzophenone CAS No. 898777-28-1

4'-Azetidinomethyl-3-methylbenzophenone

Cat. No. B1293282
M. Wt: 265.3 g/mol
InChI Key: KNVHGTLNEIQHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidinone derivatives are a class of four-membered nitrogen-containing heterocycles that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. While the specific compound "4'-Azetidinomethyl-3-methylbenzophenone" is not directly mentioned in the provided papers, the synthesis and characterization of various azetidinone derivatives are well-documented, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of azetidinone derivatives can be complex and involves multiple steps. For instance, the synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones involves the use of different substituents to study the relationship between structure and biological activity . Another example is the synthesis of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one, which includes a Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 . These methods could potentially be adapted for the synthesis of 4'-Azetidinomethyl-3-methylbenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives can be elucidated using various spectroscopic techniques. X-ray diffraction has been used to investigate the structure of azetidinone isomers, revealing their crystalline system and space group . NMR spectroscopy is another powerful tool for studying the tautomeric structures of azo compounds derived from azetidinone intermediates . These techniques could be employed to analyze the molecular structure of 4'-Azetidinomethyl-3-methylbenzophenone, providing detailed information about its geometry and electronic configuration.

Chemical Reactions Analysis

Azetidinone derivatives can undergo a variety of chemical reactions. The aza-Wittig reaction has been applied to synthesize novel pyrido[4,3-d]pyrimidinone derivatives from iminophosphorane precursors . Additionally, the azetidinone ring can be opened under acid-catalyzed conditions, as demonstrated in the formal synthesis of biotin . These reactions highlight the reactivity of the azetidinone ring and its potential to form diverse chemical structures, which could be relevant for the synthesis and reactivity of 4'-Azetidinomethyl-3-methylbenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives can vary widely depending on their substituents. Solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from azetidinone intermediates have been studied, showing the influence of solvent polarity on color properties . The ionization constants (pKa) of these dyes have also been determined, providing insight into their acid-base behavior . These findings suggest that the physical and chemical properties of 4'-Azetidinomethyl-3-methylbenzophenone could be similarly influenced by its substituents and the solvent environment.

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-4-2-5-17(12-14)18(20)16-8-6-15(7-9-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVHGTLNEIQHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642784
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3-methylbenzophenone

CAS RN

898777-28-1
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.